Ethyl 3-({[1-(4-fluorophenyl)-3-(2-methylpropyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate
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Overview
Description
Ethyl 3-({[1-(4-fluorophenyl)-3-(2-methylpropyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a fluorophenyl group, an imidazolidinone ring, and a benzoate ester, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-({[1-(4-fluorophenyl)-3-(2-methylpropyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate typically involves multiple steps. One common method includes the condensation of ethyl (4-fluorobenzoyl)acetate with benzofurazan oxide, followed by further reactions to introduce the imidazolidinone ring and the benzoate ester .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-({[1-(4-fluorophenyl)-3-(2-methylpropyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions, such as temperature and solvent choice, are tailored to achieve the desired transformation efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
Ethyl 3-({[1-(4-fluorophenyl)-3-(2-methylpropyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-({[1-(4-fluorophenyl)-3-(2-methylpropyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets. The fluorophenyl group and imidazolidinone ring play crucial roles in binding to these targets, modulating their activity. The exact pathways involved depend on the specific application, such as inhibiting enzymes or interacting with receptors.
Comparison with Similar Compounds
Similar Compounds
Ethyl (4-fluorobenzoyl)acetate: Shares the fluorophenyl group and benzoate ester but lacks the imidazolidinone ring.
Indole Derivatives: Contain aromatic rings and are studied for similar biological activities.
Pyrrolidine Derivatives: Feature a different heterocyclic ring but have comparable applications in drug discovery.
Uniqueness
Ethyl 3-({[1-(4-fluorophenyl)-3-(2-methylpropyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C24H26FN3O5 |
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Molecular Weight |
455.5 g/mol |
IUPAC Name |
ethyl 3-[[2-[1-(4-fluorophenyl)-3-(2-methylpropyl)-2,5-dioxoimidazolidin-4-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C24H26FN3O5/c1-4-33-23(31)16-6-5-7-18(12-16)26-21(29)13-20-22(30)28(19-10-8-17(25)9-11-19)24(32)27(20)14-15(2)3/h5-12,15,20H,4,13-14H2,1-3H3,(H,26,29) |
InChI Key |
CFQQUHQCCSRAOT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)CC2C(=O)N(C(=O)N2CC(C)C)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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